molecular formula C9H8O3 B3385656 5-(Hydroxymethyl)isobenzofuran-1(3H)-one CAS No. 65006-89-5

5-(Hydroxymethyl)isobenzofuran-1(3H)-one

Cat. No. B3385656
Key on ui cas rn: 65006-89-5
M. Wt: 164.16 g/mol
InChI Key: QRJCYBIILYHUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230023B2

Procedure details

5-(Hydroxymethyl)-1 (3H)-isobenzofuranone (2.94 g, 17.9 mmol) obtained from Example 4-(2) was dissolved in tetrahydrofuran (100 ml), and activated manganese dioxide (31 g) was added thereto. The mixture was stirred at room temperature for 30 minutes, and an additional amount of activated manganese dioxide (3 g) was added thereto. The resulting mixture was stirred for a further 30 minutes and then filtered. The solid filtered off was washed with tetrahydrofuran, and the washings were combined with the previous filtrate, then the combined solution was concentrated under reduced pressure to give a solid residue. The residue was subjected to chromatography on a silica gel (150 g) column (eluent; ethyl acetate:dichloromethane=0:1˜1:10). The eluate was concentrated under reduced pressure to afford a solid compound, which was washed with a mixed solvent of ethyl acetate-hexane (1:2) to afford the title compound (2.01 g, 69% yield) as a solid (mp. 160° C.)
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
catalyst
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five
Yield
69%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[O:7][CH2:6]2.C(OCC)(=O)C.ClCCl>O1CCCC1.[O-2].[O-2].[Mn+4]>[O:12]=[C:8]1[C:9]2[C:5](=[CH:4][C:3]([CH:2]=[O:1])=[CH:11][CH:10]=2)[CH2:6][O:7]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
OCC=1C=C2COC(C2=CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
31 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Five
Name
Quantity
3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The solid filtered off
WASH
Type
WASH
Details
was washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
the combined solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a solid compound, which
WASH
Type
WASH
Details
was washed with a mixed solvent of ethyl acetate-hexane (1:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1OCC2=CC(=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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